molecular formula C14H13ClN2O4 B14229124 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride CAS No. 754216-33-6

4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride

Cat. No.: B14229124
CAS No.: 754216-33-6
M. Wt: 308.71 g/mol
InChI Key: JJIUIBJNYKHNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride typically involves multiple steps One common method starts with the nitration of quinoline to introduce the nitro group at the 8-positionFinally, the carbonyl chloride group is introduced using thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, alcohols, thiols, and bases like triethylamine.

Major Products

    Reduction: 4-(2-Methylpropoxy)-8-aminoquinoline-2-carbonyl chloride.

    Substitution: 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxamide, 4-(2-Methylpropoxy)-8-nitroquinoline-2-carboxylate.

Scientific Research Applications

4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropoxy)-8-nitroquinoline-2-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

754216-33-6

Molecular Formula

C14H13ClN2O4

Molecular Weight

308.71 g/mol

IUPAC Name

4-(2-methylpropoxy)-8-nitroquinoline-2-carbonyl chloride

InChI

InChI=1S/C14H13ClN2O4/c1-8(2)7-21-12-6-10(14(15)18)16-13-9(12)4-3-5-11(13)17(19)20/h3-6,8H,7H2,1-2H3

InChI Key

JJIUIBJNYKHNIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.